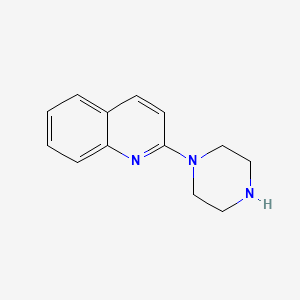

Quipazine

Vue d'ensemble

Description

La quipazine est un médicament sérotoninergique appartenant au groupe des pipérazines. Elle a été initialement développée comme antidépresseur mais n'a jamais été commercialisée pour un usage médical . La this compound est principalement utilisée dans la recherche scientifique en raison de sa capacité à agir comme un inhibiteur de la recapture de la sérotonine et un agoniste modérément sélectif des récepteurs de la sérotonine .

Applications De Recherche Scientifique

La quipazine a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme composé de référence dans l'étude des médicaments sérotoninergiques.

Biologie : Employée en recherche pour comprendre les interactions des récepteurs de la sérotonine et les voies de signalisation.

Médecine : Investigée pour ses effets thérapeutiques potentiels, bien qu'elle ne soit pas développée pour un usage clinique.

Industrie : Utilisée dans le développement de nouveaux agents sérotoninergiques et comme outil dans les études pharmacologiques

5. Mécanisme d'action

La this compound exerce ses effets en agissant comme un inhibiteur de la recapture de la sérotonine et un agoniste des récepteurs de la sérotonine. Elle se lie à divers récepteurs de la sérotonine, en particulier les sous-types 5-HT2A et 5-HT3 . Cette liaison conduit à l'activation des voies de signalisation de la sérotonine, entraînant divers effets physiologiques et comportementaux .

Mécanisme D'action

Target of Action

Quipazine is a serotonergic drug that primarily targets serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . Serotonin receptors play a crucial role in regulating mood, anxiety, and cognition among other functions.

Mode of Action

This compound acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. As an agonist, it activates the serotonin receptors, triggering a series of intracellular events.

Biochemical Pathways

The activation of serotonin receptors by this compound can lead to various downstream effects. For instance, the activation of 5-HT2A receptors has been associated with the head-twitch response and other psychedelic-consistent effects in animal studies . .

Result of Action

This compound’s interaction with serotonin receptors leads to a variety of molecular and cellular effects. In animal studies, it has been shown to produce a head-twitch response and other effects consistent with psychedelic drugs . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort .

Analyse Biochimique

Biochemical Properties

Quipazine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It binds to and activates the serotonin 2A receptor (5-HT2A), leading to a cascade of intracellular signaling events . This interaction is crucial for its psychoactive effects. Additionally, this compound has been shown to interact with other serotonin receptors, such as 5-HT3, although its primary action is through 5-HT2A .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It has been observed to induce oxidative stress in glutamate-induced cytotoxicity in HT-22 neuronal cells . This effect is mediated through increased levels of reactive oxygen species (ROS) and decreased antioxidant defenses. This compound also affects cell signaling pathways, including the activation of immediate early genes (IEGs) in the somatosensory cortex, which are associated with its psychedelic-like properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2A receptor, displacing [3H]ketanserin and activating downstream signaling pathways . This activation leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a key mediator in the Gq/11 signaling pathway . This compound’s interaction with the 5-HT2A receptor also results in changes in gene expression, particularly the upregulation of IEGs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to vary over time. This compound induces a lasting effect on the head-twitch response (HTR) in mice, with high maximal responses during the peak effect . The stability and degradation of this compound in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound’s acute effects are independent of serotonin depletion and 5-HT3 receptor activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces significant cellular responses, while higher doses can exacerbate oxidative stress and neurodegeneration . In the mouse HTR model, this compound produces a dose-dependent increase in head-twitch responses, which are blocked by the 5-HT2A receptor antagonist M100907 . High doses of this compound have been associated with increased caspase-3 activity, indicating enhanced apoptotic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with serotonin receptors. It affects the metabolic flux of serotonin and related metabolites, influencing neurotransmitter levels and signaling pathways . The enzymatic degradation of this compound and its metabolites is a critical aspect of its metabolic profile, impacting its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The distribution of this compound within the central nervous system is particularly important for its psychoactive effects, as it needs to reach and activate serotonin receptors in specific brain regions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized to the plasma membrane, where it interacts with serotonin receptors . This compound can also be found in intracellular compartments, where it may exert additional effects on cellular function. The precise localization of this compound within cells is crucial for understanding its mechanism of action and therapeutic potential.

Méthodes De Préparation

La quipazine est synthétisée par réaction de la 2-chloroquinoléine avec la pipérazine La réaction implique généralement le chauffage des réactifs dans un solvant approprié sous reflux.

Analyse Des Réactions Chimiques

La quipazine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés de la quinoléine.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle quinoléine.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine, pour former divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la quinoléine et de la pipérazine.

Comparaison Avec Des Composés Similaires

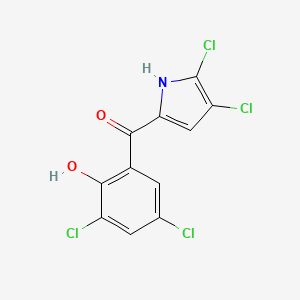

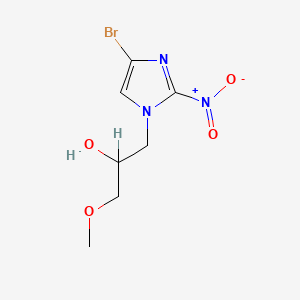

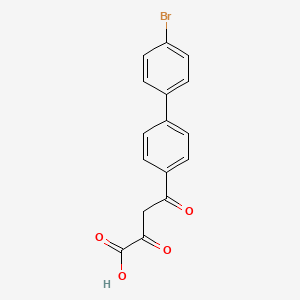

La quipazine est comparée à d'autres composés sérotoninergiques tels que :

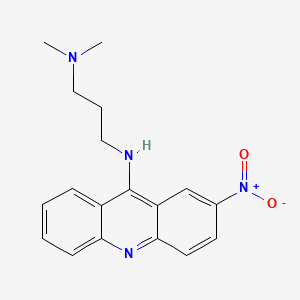

- 2C-B-PP

- 6-Nitrothis compound

- Naphthylpipérazine

- ORG-37684

La this compound est unique en raison de sa liaison spécifique à l'affinité pour les récepteurs 5-HT2A et 5-HT3 et de sa capacité à produire une réponse de secouement de la tête dans les études animales . Cela la distingue d'autres composés similaires qui peuvent avoir des affinités réceptorielles et des effets physiologiques différents.

Propriétés

IUPAC Name |

2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5786-68-5 (maleate (1:1)) | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046952 | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-24-7 | |

| Record name | Quipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)

![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)